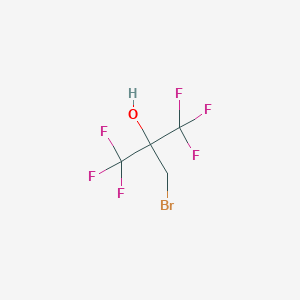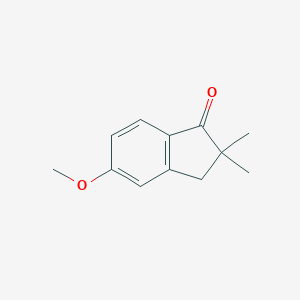
5-Methoxy-2,2-dimethylindanone
Descripción general
Descripción
5-Methoxy-2,2-dimethylindanone, also known as MMDA-2, is a psychoactive drug that belongs to the family of phenethylamines. It is a synthetic compound that has been used in scientific research to study its mechanism of action and its effects on the biochemical and physiological processes of the human body. The purpose of
Aplicaciones Científicas De Investigación
5-Methoxy-2,2-dimethylindanone has been used in scientific research to study its effects on the human body. It has been shown to have psychoactive properties, and it has been used as a model compound to study the mechanism of action of other psychoactive drugs. 5-Methoxy-2,2-dimethylindanone has also been used to study the effects of psychoactive drugs on the brain and nervous system.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2,2-dimethylindanone is not fully understood, but it is believed to act as a serotonin receptor agonist, which means that it binds to and activates serotonin receptors in the brain. This activation of serotonin receptors is thought to be responsible for the psychoactive effects of 5-Methoxy-2,2-dimethylindanone.
Efectos Bioquímicos Y Fisiológicos
5-Methoxy-2,2-dimethylindanone has been shown to have a number of biochemical and physiological effects on the human body. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in mood regulation and reward processing. 5-Methoxy-2,2-dimethylindanone has also been shown to increase heart rate and blood pressure, and it can cause changes in body temperature and respiration rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Methoxy-2,2-dimethylindanone in lab experiments include its ability to act as a model compound for studying the effects of other psychoactive drugs, its ability to activate serotonin receptors in the brain, and its ability to increase the levels of serotonin and dopamine. However, the limitations of using 5-Methoxy-2,2-dimethylindanone in lab experiments include its psychoactive properties, which can make it difficult to control for confounding variables, and its potential for causing adverse effects on the human body.
Direcciones Futuras
There are a number of future directions for research on 5-Methoxy-2,2-dimethylindanone. One area of research is to study the effects of 5-Methoxy-2,2-dimethylindanone on specific serotonin receptor subtypes, which could lead to the development of new drugs for the treatment of mood disorders. Another area of research is to study the long-term effects of 5-Methoxy-2,2-dimethylindanone on the brain and nervous system, which could help to identify potential risks associated with its use. Finally, research could be done to develop new synthesis methods for 5-Methoxy-2,2-dimethylindanone that are more efficient and environmentally friendly.
Propiedades
Número CAS |
124688-06-8 |
|---|---|
Nombre del producto |
5-Methoxy-2,2-dimethylindanone |
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
5-methoxy-2,2-dimethyl-3H-inden-1-one |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-8-6-9(14-3)4-5-10(8)11(12)13/h4-6H,7H2,1-3H3 |
Clave InChI |
ZENPNFPJVPODJW-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C1=O)C=CC(=C2)OC)C |
SMILES canónico |
CC1(CC2=C(C1=O)C=CC(=C2)OC)C |
Sinónimos |
2,3-DIHYDRO-2,2-DIMETHYL-5-METHOXY-1H-INDEN-1-ONE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

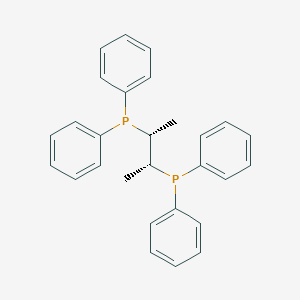
![6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B45407.png)
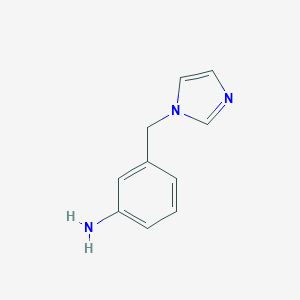
![4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide]](/img/structure/B45413.png)
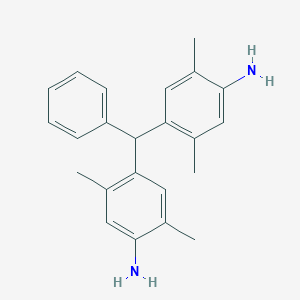
![Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-](/img/structure/B45420.png)
![Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B45421.png)
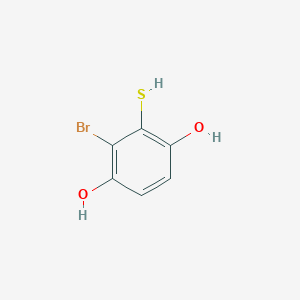
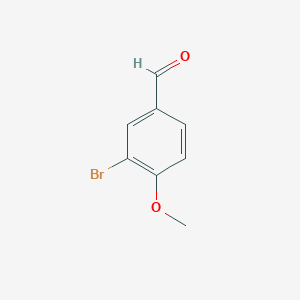
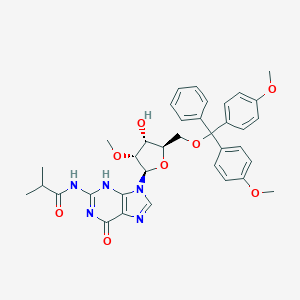
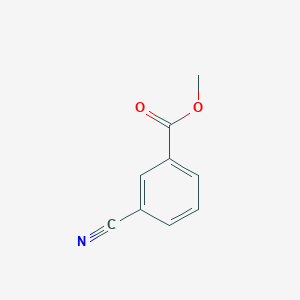
![(19S)-8-(Ethoxymethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B45431.png)
![N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B45432.png)
